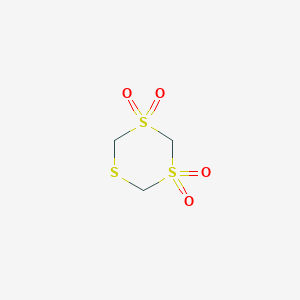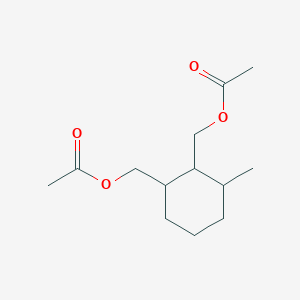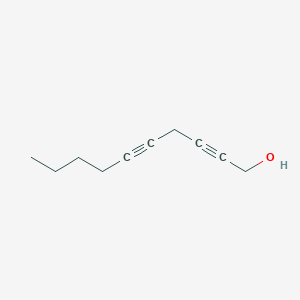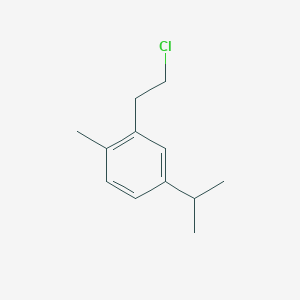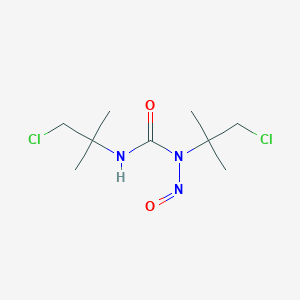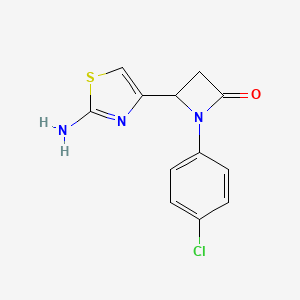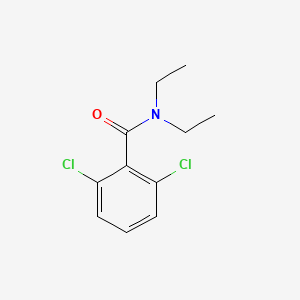![molecular formula C13H14N4O8 B14722415 Dimethyl 2-[2-(2,4-dinitrophenyl)hydrazinylidene]pentanedioate CAS No. 6098-54-0](/img/structure/B14722415.png)
Dimethyl 2-[2-(2,4-dinitrophenyl)hydrazinylidene]pentanedioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl 2-[2-(2,4-dinitrophenyl)hydrazinylidene]pentanedioate is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a hydrazinylidene group attached to a dinitrophenyl ring, making it an interesting subject for research in organic chemistry and related disciplines.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2-[2-(2,4-dinitrophenyl)hydrazinylidene]pentanedioate typically involves the reaction of dimethyl pentanedioate with 2,4-dinitrophenylhydrazine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the hydrazinylidene linkage. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems. The final product is purified using methods like recrystallization or chromatography to achieve the desired quality.
化学反应分析
Types of Reactions
Dimethyl 2-[2-(2,4-dinitrophenyl)hydrazinylidene]pentanedioate undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazinylidene group acts as a nucleophile.
Oxidation and Reduction: The dinitrophenyl ring can undergo redox reactions, leading to the formation of different oxidation states.
Condensation Reactions: The compound can form condensation products with other carbonyl-containing compounds.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine, dinitrochlorobenzene, and various catalysts. Reaction conditions often involve specific temperatures, solvents like methanol or dimethyl sulfoxide, and controlled pH levels to ensure optimal reaction rates and product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions may yield hydrazone derivatives, while oxidation reactions can produce nitro-substituted compounds.
科学研究应用
Dimethyl 2-[2-(2,4-dinitrophenyl)hydrazinylidene]pentanedioate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including its interactions with enzymes and other biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anticancer and antimicrobial activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of Dimethyl 2-[2-(2,4-dinitrophenyl)hydrazinylidene]pentanedioate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinylidene group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The dinitrophenyl ring may also participate in redox reactions, affecting cellular processes and signaling pathways.
相似化合物的比较
Similar Compounds
Dimethyl 2-[(2,4-dinitrophenyl)hydrazinylidene]butanedioate: A structurally similar compound with a butanedioate backbone.
2,4-Dinitrophenylhydrazine: A simpler compound used in similar nucleophilic substitution reactions.
Dimethyl 2-[(2,4-dinitrophenyl)hydrazono]malonate: Another related compound with a malonate backbone.
Uniqueness
Dimethyl 2-[2-(2,4-dinitrophenyl)hydrazinylidene]pentanedioate is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and potential biological activity. Its combination of a hydrazinylidene group with a dinitrophenyl ring makes it a valuable compound for research and industrial applications.
属性
CAS 编号 |
6098-54-0 |
|---|---|
分子式 |
C13H14N4O8 |
分子量 |
354.27 g/mol |
IUPAC 名称 |
dimethyl 2-[(2,4-dinitrophenyl)hydrazinylidene]pentanedioate |
InChI |
InChI=1S/C13H14N4O8/c1-24-12(18)6-5-10(13(19)25-2)15-14-9-4-3-8(16(20)21)7-11(9)17(22)23/h3-4,7,14H,5-6H2,1-2H3 |
InChI 键 |
NRSPNVQIGVGOPW-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)CCC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


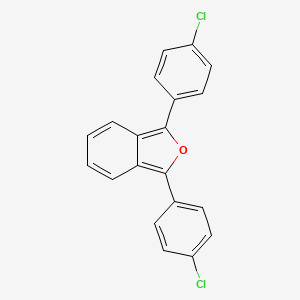
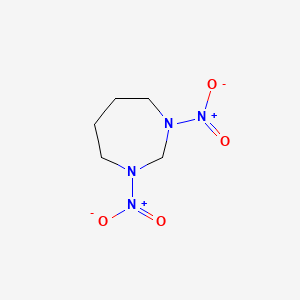
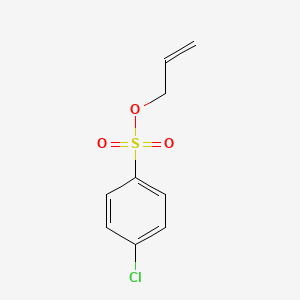

![[2-(Ethoxymethyl)phenyl][bis(2-methoxyphenyl)]methanol](/img/structure/B14722363.png)
